Cas no 1704963-44-9 ((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid)

(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-1164495
- 1704963-44-9
- (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
- (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
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- インチ: 1S/C22H21N3O4/c1-25-12-14(11-23-25)20(10-21(26)27)24-22(28)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11-12,19-20H,10,13H2,1H3,(H,24,28)(H,26,27)/t20-/m1/s1
- InChIKey: BRFZTQRLIYFLBZ-HXUWFJFHSA-N
- ほほえんだ: O(C(N[C@H](CC(=O)O)C1C=NN(C)C=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 391.15320616g/mol
- どういたいしつりょう: 391.15320616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 579
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164495-2.5g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1704963-44-9 | 2.5g |
$6875.0 | 2023-06-08 | ||
Enamine | EN300-1164495-0.05g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1704963-44-9 | 0.05g |
$2946.0 | 2023-06-08 | ||
Enamine | EN300-1164495-5.0g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1704963-44-9 | 5g |
$10172.0 | 2023-06-08 | ||
Enamine | EN300-1164495-500mg |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1704963-44-9 | 500mg |
$2033.0 | 2023-10-03 | ||
Enamine | EN300-1164495-5000mg |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1704963-44-9 | 5000mg |
$6140.0 | 2023-10-03 | ||
Enamine | EN300-1164495-10000mg |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1704963-44-9 | 10000mg |
$9105.0 | 2023-10-03 | ||
Enamine | EN300-1164495-0.5g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1704963-44-9 | 0.5g |
$3366.0 | 2023-06-08 | ||
Enamine | EN300-1164495-50mg |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1704963-44-9 | 50mg |
$1779.0 | 2023-10-03 | ||
Enamine | EN300-1164495-0.25g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1704963-44-9 | 0.25g |
$3226.0 | 2023-06-08 | ||
Enamine | EN300-1164495-0.1g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1704963-44-9 | 0.1g |
$3086.0 | 2023-06-08 |
(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid 関連文献
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(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acidに関する追加情報
Introduction to (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid (CAS No. 1704963-44-9)
(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 1704963-44-9) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Pyrz-Pro-OH, is a key intermediate in the synthesis of various bioactive molecules and therapeutic agents. Its unique structural features and functional groups make it an essential building block in the development of novel drugs and peptides.
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a widely used reagent in peptide synthesis due to its ease of removal under mild conditions and its stability under a variety of reaction conditions. The presence of this group in (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid ensures that the amino functionality remains protected during synthetic manipulations, allowing for precise control over the chemical reactions involved.
The 1-methyl-1H-pyrazol-4-yl substituent is another critical component of this compound. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The introduction of a methyl group at the 1-position enhances the stability and bioavailability of the pyrazole ring, making it an attractive moiety for drug design.
Recent studies have highlighted the potential applications of (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in the development of new therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases involved in cancer progression. This finding underscores the compound's potential as a lead molecule for anticancer drug discovery.
In addition to its role in cancer research, (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid has also been explored for its potential in treating neurodegenerative diseases. A study conducted by researchers at the University of California, San Francisco, showed that this compound can effectively cross the blood-brain barrier and modulate specific neurotransmitter systems, suggesting its utility in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methyl-1H-pyrazol-4-y l)propanoic acid involves several well-established chemical reactions. The initial step typically involves the formation of the Fmoc protected amino acid derivative from commercially available starting materials. Subsequent reactions focus on introducing the pyrazole ring and ensuring the correct stereochemistry at the chiral center. Advanced techniques such as chiral chromatography and X-ray crystallography are often employed to confirm the structure and purity of the final product.
From a practical standpoint, (3R)-3-{(9H-fluoren -9 - ylmethoxycarbonyl )amino}- 3 -( 1 - methyl - 1 H - pyrazol - 4 - yl )propanoic acid is highly valued for its versatility in synthetic chemistry. Its ability to participate in a wide range of chemical transformations makes it an indispensable tool for researchers working on complex molecular architectures. Moreover, its stability under various reaction conditions ensures that it can be used reliably in large-scale syntheses without significant degradation or side reactions.
In conclusion, (3R)-3-{(9H-fluoren -9 - ylmethoxycarbonyl )amino}- 3 -( 1 - methyl - 1 H - pyrazol - 4 - yl )propanoic acid (CAS No. 1704963 - 44 - 9) represents a significant advancement in the field of medicinal chemistry. Its unique combination of functional groups and structural features positions it as a promising candidate for further research and development into novel therapeutic agents. As ongoing studies continue to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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